molecular formula C29H30N2 B1609237 N,N,N',N'-Tetrabenzylmethanediamine CAS No. 58288-30-5

N,N,N',N'-Tetrabenzylmethanediamine

Cat. No.: B1609237
CAS No.: 58288-30-5
M. Wt: 406.6 g/mol
InChI Key: WVFBFEWKWKPZOV-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetrabenzylmethanediamine is an organic compound with the molecular formula (C6H5CH2)2NCH2N(CH2C6H5)2. It is a white crystalline powder with a melting point of 97-99°C . This compound is primarily used in chemical synthesis and research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N’,N’-Tetrabenzylmethanediamine can be synthesized through the reaction of dibenzylamine with formaldehyde. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N,N,N’,N’-Tetrabenzylmethanediamine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetrabenzylmethanediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

N,N,N’,N’-Tetrabenzylmethanediamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetrabenzylmethanediamine involves its ability to act as a nucleophile in various chemical reactions. The benzyl groups attached to the nitrogen atoms enhance its reactivity, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’,N’-Tetramethylmethanediamine
  • N,N,N’,N’-Tetraethylmethanediamine
  • N,N,N’,N’-Tetra-n-butylmethanediamine

Uniqueness

N,N,N’,N’-Tetrabenzylmethanediamine is unique due to the presence of benzyl groups, which confer distinct reactivity and properties compared to its alkyl-substituted counterparts. The benzyl groups enhance its nucleophilicity and make it a valuable reagent in organic synthesis .

Properties

IUPAC Name

N,N,N',N'-tetrabenzylmethanediamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2/c1-5-13-26(14-6-1)21-30(22-27-15-7-2-8-16-27)25-31(23-28-17-9-3-10-18-28)24-29-19-11-4-12-20-29/h1-20H,21-25H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFBFEWKWKPZOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407695
Record name N,N,N',N'-Tetrabenzylmethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58288-30-5
Record name N,N,N',N'-Tetrabenzylmethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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